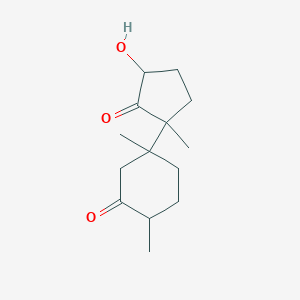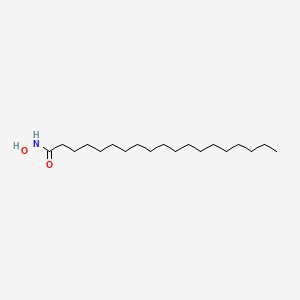
N-Hydroxynonadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxynonadecanamide is an organic compound belonging to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine group attached to a long-chain fatty acid amide
準備方法
Synthetic Routes and Reaction Conditions: N-Hydroxynonadecanamide can be synthesized through the reaction of nonadecanoic acid with hydroxylamine. The reaction typically involves the activation of the carboxylic acid group of nonadecanoic acid, followed by its reaction with hydroxylamine to form the hydroxamic acid derivative. Common activating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: N-Hydroxynonadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine group under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted hydroxamic acids.
科学的研究の応用
N-Hydroxynonadecanamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: this compound derivatives are being explored for their potential as therapeutic agents, including anticancer and antimicrobial properties.
Industry: It is used in the formulation of certain industrial products, such as corrosion inhibitors and surfactants.
作用機序
The mechanism of action of N-Hydroxynonadecanamide involves its interaction with metal ions, particularly in the active sites of metalloproteinases. The hydroxylamine group can chelate metal ions, inhibiting the enzyme’s activity. This interaction disrupts the enzyme’s function, leading to potential therapeutic effects.
類似化合物との比較
N-Hydroxyoctadecanamide: Similar structure with an 18-carbon chain.
N-Hydroxyhexadecanamide: Similar structure with a 16-carbon chain.
N-Hydroxydodecanamide: Similar structure with a 12-carbon chain.
Uniqueness: N-Hydroxynonadecanamide is unique due to its longer carbon chain, which may influence its solubility, reactivity, and interaction with biological targets. This distinct structure can result in different biological and chemical properties compared to its shorter-chain analogs.
特性
CAS番号 |
61136-77-4 |
|---|---|
分子式 |
C19H39NO2 |
分子量 |
313.5 g/mol |
IUPAC名 |
N-hydroxynonadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-22/h22H,2-18H2,1H3,(H,20,21) |
InChIキー |
KLODVRKIMZNDTD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)

![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
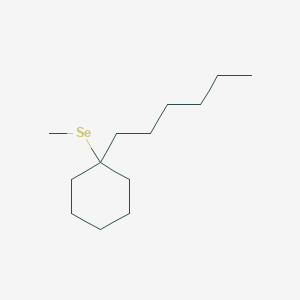

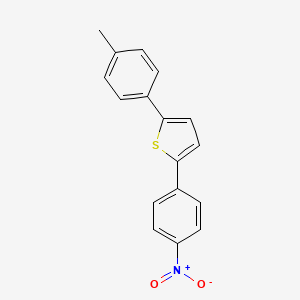

![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
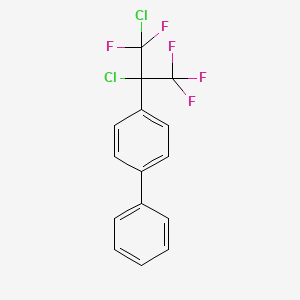

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)

